molecular formula C27H32N4O3 B3020815 N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1351655-63-4

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B3020815
CAS No.: 1351655-63-4
M. Wt: 460.578
InChI Key: IUCIVLFGMGOUJU-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a complex structure that combines a piperidine carboxamide core with a 1H-pyrazole carbonyl moiety. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The 1H-pyrazole core is a privileged scaffold in drug discovery, associated with a wide spectrum of biological activities including antimicrobial and antioxidant properties . Furthermore, pyrazole derivatives have been extensively investigated as potent and selective ligands for central nervous system (CNS) targets, such as the CB1 cannabinoid receptor, demonstrating the scaffold's relevance for neuropharmacology . The structural attributes of this molecule suggest potential as a key intermediate or candidate for developing novel therapeutic agents. Its high molecular complexity makes it a valuable compound for screening against novel biological targets, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in areas such as neurodegenerative diseases. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCIVLFGMGOUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H36N4O3C_{29}H_{36}N_{4}O_{3}, with a molecular weight of approximately 480.63 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a diphenylpropyl side chain, which contribute to its biological properties.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC29H36N4O3
Molecular Weight480.63 g/mol
LogP6.782
PSA171.22

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In one study, compounds similar to this compound exhibited apoptosis-inducing activities and enhanced caspase-3 activity at concentrations as low as 1 μM. This suggests that the compound may disrupt microtubule assembly and induce cell cycle arrest in the G2/M phase at higher concentrations (2.5 μM to 10 μM) .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Microtubule Destabilization : The compound may inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.
  • Apoptosis Induction : Enhanced caspase activity indicates that the compound activates apoptotic pathways in cancer cells.
  • Targeting Specific Proteins : Compounds with similar structures have been shown to inhibit various cancer-related targets such as topoisomerase II and EGFR .

Anti-inflammatory Activity

Beyond its anticancer properties, there is evidence suggesting that pyrazole derivatives can exhibit anti-inflammatory effects. For example, some studies indicate that they may act as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity in MDA-MB-231 Cells

A study focused on the effects of compounds related to this compound on MDA-MB-231 breast cancer cells demonstrated significant morphological changes indicative of apoptosis at concentrations of 1 μM. The study also reported increased caspase-3 activity by 33% to 57% at higher concentrations .

Study 2: In Silico Studies

In silico modeling has predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics. This is crucial for its potential therapeutic application .

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives with Modified Acyl Groups

  • N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide ():

    • Key difference : Replaces the pyrazole-carbonyl group with a methylsulfonylphenyl-acetamide.
    • Activity : Log(1/IC50) = 0.904 for CCR5 inhibition.
    • Modification impact : Substituting the acyl group with a 2-hydroxyguanidine core (compound 4n) improved activity to log(1/IC50) = 1.698, highlighting the importance of hydrogen-bonding motifs .
  • 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide ():

    • Key difference : Pyridazine ring replaces the pyrazole-carbonyl group.
    • Physicochemical properties : Molecular weight = 440.6 g/mol, XlogP = 4.4.
    • Impact : The pyridazine’s electron-deficient nature may alter π-π stacking compared to the electron-rich pyrazole in the target compound .

Piperidine-4-Carboxamides with Heteroaromatic Substituents

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Key difference: Fluorobenzyl and naphthyl groups replace diphenylpropyl and pyrazole moieties. Application: Identified as a SARS-CoV-2 entry inhibitor.
  • Oxazole-linked derivatives ():

    • Example : 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide.
    • Activity : Yield = 57–61%; purity >99.8%.
    • Impact : The oxazole’s rigidity and chloro substituent may enhance metabolic stability compared to the pyrazole’s methoxy group, which could increase solubility .

Modifications in the Amide Side Chain

  • N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ():
    • Key difference : Incorporates a cis-3,5-dimethylpiperidine-propyl chain.
    • Impact : The dimethylpiperidine group may enhance CNS penetration due to increased lipophilicity, whereas the target compound’s diphenylpropyl group likely limits blood-brain barrier crossing .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound (Inferred) Compound Compound 4n Compound
Molecular Weight (g/mol) 410.4 440.6 ~450 (estimated) 410.4
XlogP ~4.4 4.4 ~3.8 (estimated) ~4.0
H-bond Acceptors 4 4 5 4
Rotatable Bonds 8 8 10 7
Topological Polar Surface Area ~58 Ų 58.1 Ų ~70 Ų ~58 Ų

Key observations :

  • The target compound’s diphenylpropyl group increases molecular weight and lipophilicity compared to simpler N-alkyl chains (e.g., ’s trifluoromethylphenyl).
  • The 3-methoxy group in the pyrazole ring improves solubility relative to halogenated analogues ().

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